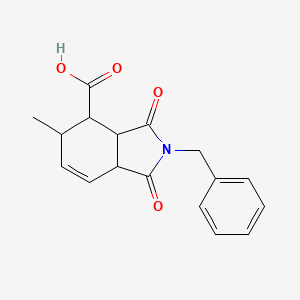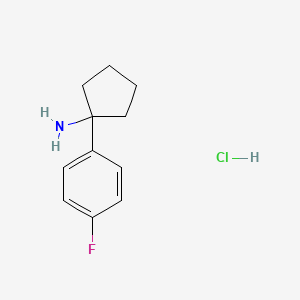
1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1209904-53-9 . It has a molecular weight of 215.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H14FN.ClH/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11;/h3-6H,1-2,7-8,13H2;1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 215.7 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved information.Scientific Research Applications
Structural Analysis and Chemical Precursors
1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride has been a subject of interest in the structural analysis and identification of chemical precursors. For instance, Luo et al. (2022) identified a related compound, 1-[(2"-fluorophenyl)(methylimino) methyl]cyclopentan-1-ol, as a suspected precursor of 2-fluorodeschloroketamine, providing insights into its fragmentation pathway and decomposition mechanisms (Luo et al., 2022).
Antiviral and Anti-Influenza Properties
Research has explored the potential antiviral applications of compounds structurally related to this compound. Oka et al. (2001) synthesized novel tricyclic compounds with a unique amine moiety showing potent anti-influenza A virus activity, highlighting the therapeutic potential of such structures (Oka et al., 2001).
Neuraminidase Inhibitory Activity
Chand et al. (2004) synthesized multisubstituted cyclopentane amide derivatives, including structures related to this compound, to identify effective inhibitors of influenza neuraminidases. These compounds showed promising inhibitory activity against various forms of the virus (Chand et al., 2004).
Anticancer Properties
There is significant interest in the anticancer properties of compounds related to this compound. For example, Vinayak et al. (2017) designed novel amine derivatives of related structures, which showed cytotoxicity against human cancer cell lines, indicating potential as anticancer agents (Vinayak et al., 2017).
Synthesis and Characterization
The synthesis and characterization of related compounds have been a focus to understand their chemical properties better. Yang et al. (2000) achieved the synthesis of new C2-symmetric trans-1,2-bis(2-aminophenyl)cyclopentanes, which share a similar structural framework (Yang et al., 2000).
Antibacterial Activity
The antibacterial properties of compounds structurally similar to this compound have also been investigated. Arutyunyan et al. (2017) explored the antibacterial activity of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines, indicating potential applications in this domain (Arutyunyan et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements associated with it include H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and washing thoroughly after handling (P264) .
properties
IUPAC Name |
1-(4-fluorophenyl)cyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11;/h3-6H,1-2,7-8,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWHJFCLVUIHMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


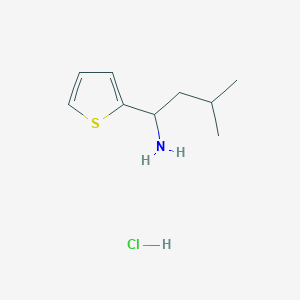
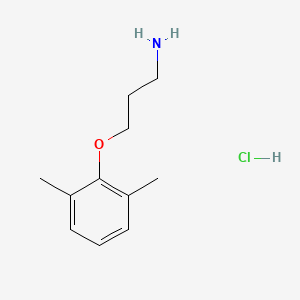
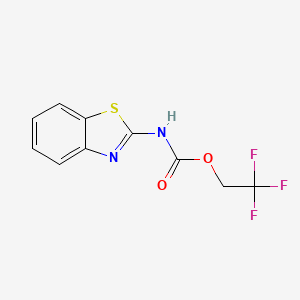
![2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B1372006.png)
![[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride](/img/structure/B1372007.png)
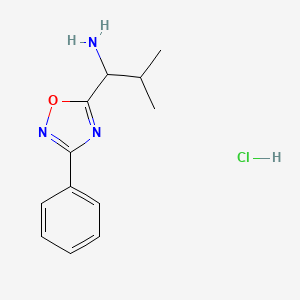
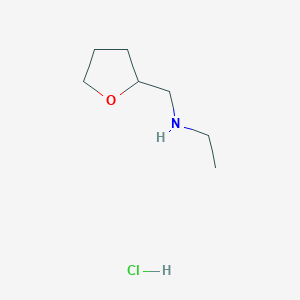
![2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1372013.png)

![2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile](/img/structure/B1372016.png)
![Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B1372017.png)
![1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1372019.png)
